![molecular formula C20H13F5N2O2 B2436438 N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 942009-68-9](/img/structure/B2436438.png)
N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, which also contains a trifluoromethyl group, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride was achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . These groups are common in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the use of a chiral auxiliary and the introduction of a trifluoromethyl group .Scientific Research Applications
Inhibitors of Transcription Factors
Research on structurally related compounds has focused on their potential as inhibitors of transcription factors like NF-kappaB and AP-1. These studies have led to the development of compounds with improved oral bioavailability and biological activity against transcription-mediated processes. For instance, modifications to the pyrimidine portion of related molecules have been shown to affect their activity and permeability, highlighting their therapeutic potential in modulating gene expression (Palanki et al., 2000).
Antimicrobial and Antifungal Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel carboxamide derivatives have demonstrated potent antitubercular and antibacterial activities, outperforming reference drugs in certain cases. These findings suggest the potential of such compounds in developing new antimicrobial agents (Bodige et al., 2020).
Material Science Applications
The synthesis and characterization of polymers containing similar molecular structures have contributed to advancements in material science. These polymers exhibit enhanced thermal stability and solubility, making them suitable for various applications, including the production of films with high mechanical strength and thermal resistance (Choi & Jung, 2004).
Conformational Studies
Research has also focused on the conformational studies of derivatives, exploring how structural variations affect molecular properties. These studies provide valuable insights into the design of molecules with specific biological or material properties, enhancing the development of drugs and materials with tailored functionalities (Bilska-Markowska et al., 2014).
Antidepressant and Nootropic Agents
Further investigations have explored the potential of related structures as antidepressant and nootropic agents. This research highlights the versatility of such compounds in crossing the blood-brain barrier and affecting central nervous system activities, offering new avenues for treating various mental health conditions (Thomas et al., 2016).
Future Directions
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-15-5-6-16(22)17(9-15)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-14(8-12)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOQPMAJZZLTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
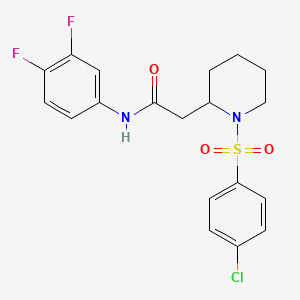
![5,6-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2436357.png)
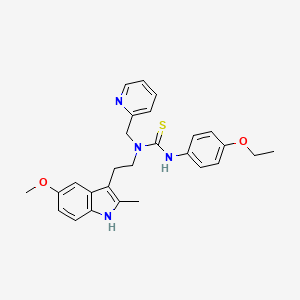
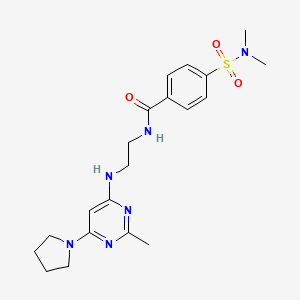

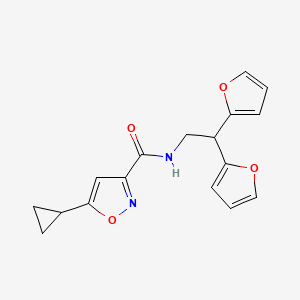
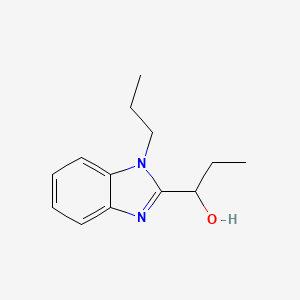


![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)

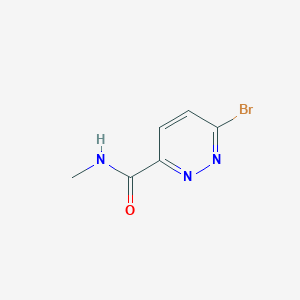
![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)
